6,7-Dihydro-5H-dibenz[c,e]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-benzo[d][2]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYFQRCUSZETDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985283 | |
| Record name | 6,7-Dihydro-5H-dibenzo[c,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6672-69-1 | |
| Record name | 5H-Dibenz[c,e]azepine, 6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6672-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-5H-dibenz(c,e)azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dihydro-5H-dibenzo[c,e]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Traditional Cyclization and Ring Formation Strategies
The formation of the central seven-membered ring of the dibenz[c,e]azepine system is a key challenge in its synthesis. Traditional strategies have relied on intramolecular reactions to form the biaryl linkage or the seven-membered ring itself.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively utilized in the synthesis of dibenz[c,e]azepines.
The Suzuki-Miyaura coupling reaction has proven to be a concise and efficient method for constructing the dibenz[c,e]azepin-5-one core. One notable strategy involves the coupling of 2-bromobenzyl azides with 2-(methoxycarbonyl)phenylboronic acid. researchgate.net This key transformation sets the stage for subsequent ring closure. Following the Suzuki-Miyaura coupling, the synthesis can proceed through two primary pathways: a stepwise sequence involving a Staudinger reaction followed by lactam formation, or a one-pot hydrogenation and base-mediated intramolecular lactam formation. researchgate.net This approach provides a versatile route to various dibenz[c,e]azepine derivatives.
Additionally, intramolecular Suzuki coupling has been employed in the synthesis of related complex structures, such as cis-tetrahydrodibenzoindenoazepine, demonstrating the broad applicability of this methodology in forming fused ring systems. us.es
The Ullmann condensation offers another avenue for the synthesis of the 6,7-dihydro-5H-dibenzo[c,e]azepine ring system. A ligand-free and aerobic palladium-catalyzed intramolecular Ullmann protocol has been developed for this purpose. researchgate.net In this method, aryl halides can undergo efficient intramolecular coupling in the presence of palladium(II) acetate (B1210297) and potassium acetate to yield the desired dibenz[c,e]azepine structure in moderate to excellent yields. researchgate.net The classic Ullmann reaction, which traditionally involves copper-catalyzed coupling of aryl halides at high temperatures, has been refined over the years to include milder, copper-catalyzed nucleophilic aromatic substitutions, often referred to as Ullmann-type reactions. organic-chemistry.orgwikipedia.org These reactions can be used to form C-N bonds, which is a key step in the cyclization to form the azepine ring. wikipedia.org
| Catalyst System | Reaction Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / KOAc | Ligand-free, aerobic | Intramolecular coupling of aryl halides | Moderate to excellent | researchgate.net |
| Copper (traditional) | High temperature (often >210°C) | Coupling of aryl halides | Varies | wikipedia.org |
| Copper (modern) | Milder conditions, often with ligands | C-N bond formation for cyclization | Varies | wikipedia.org |
Intramolecular direct arylation represents a highly effective strategy for the atroposelective formation of dibenz[c,e]azepines. researchgate.net This palladium-catalyzed process can be used to construct the biaryl C-C bond, leading to the seven-membered ring. One approach involves the ring closure of N-(2-bromobenzyl)-N-(1-arylalkyl)methanesulfonamides. researchgate.net The reaction proceeds with high atropodiastereoselectivity, which is attributed to strain effects induced by the trigonalization of the nitrogen atom during the catalytic cycle. researchgate.net This method allows for the synthesis of 5-substituted 6,7-dihydrodibenz[c,e]azepines, which incorporate a center-axis chirality relay. researchgate.net
Staudinger Reaction in Ring Closure
The Staudinger reaction, which involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, plays a crucial role in certain synthetic routes to dibenz[c,e]azepines. researchgate.netwikipedia.orgorganic-chemistry.org As mentioned earlier, a concise and efficient strategy for the synthesis of dibenz[c,e]azepin-5-ones utilizes a Suzuki-Miyaura coupling followed by a stepwise sequence that includes a Staudinger reaction and subsequent lactam formation. researchgate.net In this sequence, the azide functionality, introduced via the 2-bromobenzyl azide starting material, is converted to an amine through the Staudinger reduction. researchgate.netwikipedia.org This newly formed amine can then undergo intramolecular cyclization to form the lactam, which is a key intermediate in the synthesis of the dibenz[c,e]azepine core.
The Staudinger reduction itself is a two-step process where the initial phosphine imine intermediate is hydrolyzed to yield a phosphine oxide and the desired amine. wikipedia.org This mild method of reducing an azide to an amine is highly valuable in multi-step syntheses. wikipedia.orgorganic-chemistry.org
Lactam Formation Strategies
The formation of a lactam (a cyclic amide) is a common and effective strategy for constructing the seven-membered ring of the dibenz[c,e]azepine system. researchgate.net Several synthetic approaches converge on the formation of a lactam intermediate, which can then be reduced to the final product.
One prominent strategy, as previously discussed, involves a Suzuki-Miyaura coupling to create the biaryl linkage, followed by either a stepwise Staudinger reaction and lactam formation or a one-pot hydrogenation/base-mediated intramolecular lactam formation. researchgate.net Both pathways lead to the formation of dibenz[c,e]azepin-5-ones, which are valuable precursors to 6,7-dihydro-5H-dibenz[c,e]azepine.
The direct attack of an amine group onto a carboxylic acid derivative is a fundamental method for forming the amide C–N bond necessary for lactamization. researchgate.net
| Key Reaction | Precursors | Subsequent Steps | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-bromobenzyl azides, 2-(methoxycarbonyl)phenylboronic acid | Staudinger reaction and lactam formation | researchgate.net |
| Suzuki-Miyaura Coupling | 2-bromobenzyl azides, 2-(methoxycarbonyl)phenylboronic acid | One-pot hydrogenation/base-mediated intramolecular lactam formation | researchgate.net |
Reductive Amination Methodologies
Reductive amination stands as a cornerstone for the synthesis of the this compound core structure. This method typically involves the reaction of a dicarbonyl precursor, such as 2,2'-diformyl-1,1'-biphenyl, with an amine source, followed by reduction of the intermediate imine or enamine.
A significant advancement in this area is the development of a one-pot synthesis of chiral 6,7-dihydro-5H-dibenz[c,e]azepines via a two-step reductive amination process. nih.gov This streamlined approach enhances efficiency by minimizing intermediate isolation steps. Furthermore, an iridium-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives has been reported, yielding dibenz[c,e]azepines with both central and axial chirality in excellent enantioselectivities, up to 97% ee. rsc.orgnih.govresearchgate.net This method represents a significant leap in the enantioselective synthesis of this class of compounds. rsc.org The process often involves an N-Boc deprotection followed by the intramolecular ARA sequence. nih.govresearchgate.net
Enantioselective Synthesis Approaches
The demand for enantiomerically pure this compound has spurred the development of several sophisticated enantioselective synthetic routes. These methods are crucial for investigating the compound's chiroptical properties and its potential as a chiral ligand or auxiliary.
Asymmetric Hydrogenation Utilizing Chiral Catalysts
Asymmetric hydrogenation of the corresponding cyclic imine precursors, dibenzo[c,e]azepines, is a powerful strategy for producing chiral 6,7-dihydro-5H-dibenz[c,e]azepines. Ruthenium-based catalysts featuring chiral diamine ligands have proven particularly effective in this transformation. nih.govrsc.org
Research has demonstrated that the counterion associated with the cationic ruthenium catalyst plays a critical role in achieving high levels of chiral induction. nih.gov By optimizing the catalyst system, a range of 7-alkyl-substituted dibenzo[c,e]azepines can be hydrogenated to yield the desired chiral cyclic amines with moderate to excellent enantioselectivities. nih.gov
Below is a table summarizing the results of ruthenium-catalyzed asymmetric hydrogenation of various 7-substituted dibenzo[c,e]azepines.
| Substrate (7-substituent) | Chiral Ligand | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Methyl | (R,R)-TsDACH | [Ru(p-cymene)Cl2]2 / AgSbF6 | 96% | nih.gov |
| Ethyl | (R,R)-TsDACH | [Ru(p-cymene)Cl2]2 / AgSbF6 | 95% | nih.gov |
| Isopropyl | (R,R)-TsDACH | [Ru(p-cymene)Cl2]2 / AgSbF6 | 94% | nih.gov |
| Phenyl | (R,R)-TsDACH | [Ru(p-cymene)Cl2]2 / AgSbF6 | 85% | nih.gov |
This table is representative and compiled from literature data.
Auxiliary-Controlled Stereochemical Induction
The use of chiral auxiliaries provides a reliable method for inducing stereoselectivity in the synthesis of this compound. This approach involves covalently bonding a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent cyclization or reduction step.
One notable example is the enantioselective synthesis of 5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine starting from 2'-acetylbiphenyl-2-carboxylic acid. In this route, (R)-2-phenylglycinol is employed as a chiral auxiliary. This auxiliary effectively controls the formation of both the stereogenic center and the chiral axis of the dibenz[c,e]azepine ring system. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product.
Biocatalytic Transformations
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiopure compounds. Enzymes offer high selectivity under mild reaction conditions. For the synthesis of chiral 6,7-Dihydro-5H-dibenz[c,e]azepines, imine reductases and ω-transaminases have shown significant promise. whiterose.ac.uknih.gov
Imine reductases (IREDs) are enzymes that catalyze the asymmetric reduction of imines to amines. whiterose.ac.uknih.gov Researchers have successfully identified several enantiocomplementary IREDs for the synthesis of both (R)- and (S)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine. whiterose.ac.uknih.gov These enzymes reduce the corresponding cyclic imine precursor with excellent enantioselectivity. whiterose.ac.uknih.gov
Crystallographic studies have provided insight into the mechanism of these IREDs, suggesting that they can bind a specific conformer of the imine substrate. This selective binding ensures that upon reduction, the major product conformer is generated directly. whiterose.ac.uknih.gov
| Target Enantiomer | Imine Reductase (IRED) | Enantiomeric Excess (ee) | Conversion | Reference |
| (S)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine | IRED-Ec-2 | >99% | 98% | whiterose.ac.uknih.gov |
| (R)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine | IRED-Ci-4 | >99% | 95% | whiterose.ac.uknih.gov |
This table is based on published biocatalytic routes. whiterose.ac.uknih.gov
ω-Transaminases (ω-TAs) offer an alternative biocatalytic route for installing chirality into the dibenz[c,e]azepine framework. whiterose.ac.uknih.gov These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate, creating a chiral amine. illinois.edunih.gov
Instead of directly forming the chiral dibenz[c,e]azepine, ω-TAs have been effectively used to produce enantiopure precursors. For example, ω-TA biocatalysts have been employed for the production of enantiopure 1-(2-bromophenyl)ethan-1-amine. whiterose.ac.uknih.gov This chiral amine serves as a key building block in a multi-step chemical synthesis, where the stereocenter is introduced early in the sequence and carried through to the final this compound product. whiterose.ac.uknih.gov This orthogonal approach highlights the versatility of biocatalysis in complex synthetic strategies. whiterose.ac.uknih.gov
Novel Synthetic Route Innovations
Recent advancements have moved beyond traditional multi-step syntheses, exploring novel strategies such as one-pot reactions, continuous flow processes, and sophisticated functionalization techniques to streamline the construction of the dibenzazepine (B1670418) core and its derivatives.
One-pot multicomponent reactions represent a highly efficient approach, minimizing waste and purification steps by combining several synthetic transformations in a single reaction vessel. For the synthesis of derivatives like dibenz[c,e]azepin-5-ones, a concise strategy has been developed that leverages a one-pot hydrogenation and base-mediated intramolecular lactam formation. researchgate.net This method follows a key Suzuki-Miyaura coupling used to construct the biaryl backbone. researchgate.net
The Pictet-Spengler reaction, a cornerstone in heterocyclic synthesis, has also been adapted for the creation of seven-membered rings under mild conditions. researchgate.netresearchgate.net This reaction, which condenses an aromatic amine with an aldehyde or ketone to form a ring system, offers a powerful route to azepine structures. researchgate.netnih.gov Researchers have demonstrated its utility in synthesizing pyrazolo nih.govacs.orgbenzodiazepines, showcasing its potential for constructing related seven-membered heterocyclic systems. researchgate.netresearchgate.net The versatility of the Pictet-Spengler reaction allows for the use of various aldehydes with catalytic acetic acid, or ketones with catalytic trifluoroacetic acid, to achieve the desired cyclization. researchgate.netresearchgate.net Such protocols are instrumental in generating complex molecular architectures efficiently.
Table 1: Overview of One-Pot Reaction Strategies for Azepine Ring Formation
| Reaction Type | Key Transformations | Starting Materials (Example) | Catalyst/Conditions (Example) | Product Type | Ref |
| Intramolecular Lactamation | Hydrogenation / Cyclization | 2'-Azidomethyl-[1,1'-biphenyl]-2-carboxylic acid methyl ester | H₂, Pd/C; NaH, THF | Dibenz[c,e]azepin-5-one | researchgate.net |
| Pictet-Spengler Condensation | Iminium Formation / Cyclization | Aromatic amine, Aldehyde | Catalytic Acetic Acid | 7-Membered Heterocycle | researchgate.net |
| Pictet-Spengler Condensation | Iminium Formation / Cyclization | Aromatic amine, Ketone | Catalytic Trifluoroacetic Acid | 7-Membered Heterocycle | researchgate.net |
Continuous flow chemistry has emerged as a transformative technology for the synthesis of heterocyclic compounds, offering significant advantages in safety, scalability, and process control. This is particularly relevant for reactions involving hazardous intermediates or reagents. A notable example is the two-step continuous-flow synthesis developed for 1,4,6,7-tetrahydro-5H- researchgate.netacs.orgresearcher.lifetriazolo[4,5-c]pyridines, a scaffold for P2X7 receptor antagonists. nih.gov
This methodology involves a [3+2] cycloaddition using an azide, followed by an oxidative elimination. nih.gov Performing these steps in a continuous flow system allows for the safe handling of the potentially explosive azide intermediate by ensuring that only small quantities are present in the reactor at any given time. Furthermore, the precise control over reaction parameters like temperature can influence regioselectivity, a critical aspect of the synthesis. nih.gov This approach provides a safer, scalable, and potentially more cost-effective alternative to traditional batch processing, representing a key innovation applicable to the synthesis of other nitrogen-containing heterocycles like this compound, especially when syntheses involve hazardous reagents or intermediates. researchgate.netnih.gov
Table 2: Continuous Flow Synthesis of a Heterocyclic Scaffold
| Step | Reaction Type | Key Feature | Advantage | Ref |
| 1 | [3+2] Cycloaddition | Use of azide in flow | Safe handling of hazardous intermediate | nih.gov |
| 2 | Oxidative Elimination | Replacement of m-CPBA with MMPP | Use of a safer oxidant | nih.gov |
| Overall | Two-Step Flow System | Temperature-controlled regioselectivity | Scalable and affordable alternative route | nih.gov |
The biological activity of this compound derivatives is highly dependent on the nature and position of their substituents. Therefore, developing strategies for precise functionalization is crucial.
Regioselective Construction of the Core Scaffold: The assembly of the dibenzazepine core itself often relies on regioselective cross-coupling reactions. A key method involves the Suzuki-Miyaura coupling between 2-bromobenzyl azides and 2-(methoxycarbonyl)phenylboronic acid to form the central biaryl bond that is the precursor to the seven-membered ring. researchgate.net The inherent specificity of this palladium-catalyzed reaction ensures the correct connectivity of the two aromatic rings.
Chemoselective and Regioselective Functionalization of the Assembled Scaffold: Once the core is formed, further modifications can be introduced.
N-Functionalization: The nitrogen atom of the azepine ring is a common site for functionalization. For instance, N-allyl derivatives can be prepared, which have shown potent anti-epinephrine effects. researchgate.netnist.gov
Benzylic Functionalization: A novel strategy allows for the sequential addition of methyl groups to the benzylic positions (C5 and C7). This was demonstrated in the synthesis of 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, a pro-chiral scaffold. mdpi.com The process involves N-nitrosation, deprotonation and methylation, oxidation to a nitrone, and further methylation, showcasing a high degree of control over the functionalization of the seven-membered ring. mdpi.com
Aromatic Ring Functionalization: Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto the aromatic rings with high regioselectivity. For the related pyrazole-azepine systems, Suzuki coupling of a pyrazole (B372694) triflate with an aryl boronic acid was used to install an aryl group at a specific position. researchgate.net Similar strategies can be envisioned for the dibenz[c,e]azepine system, where the position of a halide or triflate on the aromatic backbone would direct the introduction of new functional groups.
Chemical Reactivity and Transformation Studies
Reactions at the Azepine Nitrogen Atom
The secondary amine within the seven-membered ring is a primary site for chemical modification, readily undergoing alkylation, acylation, and nitroso formation.
The nitrogen atom of 6,7-Dihydro-5H-dibenz[c,e]azepine can be readily functionalized through standard N-alkylation and N-acylation procedures. An example of N-alkylation is the derivative Azapetine, which features an allyl group attached to the nitrogen. nist.gov This demonstrates the nucleophilicity of the azepine nitrogen, allowing for the introduction of various alkyl substituents.
N-acylation is also a common transformation. The reaction of the azepine with acylating agents introduces an amide functionality. For instance, the formation of an N-Boc derivative has been reported, which involves the reaction with di-tert-butyl dicarbonate (B1257347) and serves to protect the nitrogen atom. nih.gov This reaction not only modifies the electronic properties of the nitrogen but can also have significant stereochemical implications, influencing the conformation of the biaryl axis. nih.gov
| Reaction Type | Reagent/Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| N-Alkylation | Allyl Halide | N-Allyl-6,7-dihydro-5H-dibenz[c,e]azepine (Azapetine) | Demonstrates nucleophilicity of the nitrogen atom. | nist.gov |
| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate (Boc)2O | N-Boc-6,7-dihydro-5H-dibenz[c,e]azepine | Protects the secondary amine and can lock axial chirality. | nih.gov |
The secondary amine of the dibenz[c,e]azepine core can be converted to an N-nitroso derivative. This reaction is typically achieved by treating the parent compound with a nitrosating agent under acidic conditions. Specifically, the reaction of this compound with sodium nitrite (B80452) (NaNO₂) in acetic acid yields the corresponding 6-Nitroso-6,7-dihydro-5H-dibenzo[c,e]azepine. mdpi.com The formation of this N-nitrosamine introduces a functional group that can be a precursor for further synthetic transformations.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | Sodium Nitrite (NaNO₂), Acetic Acid | 6-Nitroso-6,7-dihydro-5H-dibenzo[c,e]azepine | mdpi.com |
Aromatic Ring Functionalization Reactions
Direct functionalization of the aromatic rings of the pre-formed this compound scaffold, such as through electrophilic aromatic substitution, is not extensively documented in the surveyed scientific literature. Synthetic strategies reported in reviews and primary literature predominantly rely on the construction of the azepine ring from biphenyl (B1667301) precursors that already possess the desired substituents on the aromatic rings. nih.govrsc.org This approach allows for greater control over the final substitution pattern.
Reduction and Oxidation Reactions of the Core Structure
The dibenz[c,e]azepine core can undergo both oxidation and reduction, though studies have primarily focused on oxidative transformations. The oxidation of N-alkylated derivatives of this compound can lead to the formation of a lactam (an amide within the seven-membered ring). For example, the enzymatic oxidation of 6-ethyl-5H-dibenz(c,e)azepine by aldehyde oxidase results in the corresponding lactam product. Further oxidation of derivatives can lead to the formation of nitrones. mdpi.com
Detailed studies on the reduction of the aromatic biphenyl moiety within the this compound core are not readily found in the reviewed literature. While catalytic hydrogenation is employed in synthetic routes to the scaffold, these reactions typically involve the reduction of precursor functional groups, such as nitro groups, prior to cyclization, rather than the saturation of the aromatic rings of the final heterocycle. nih.govresearchgate.net
| Reaction Type | Substrate | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| Enzymatic Oxidation | 6-Ethyl-5H-dibenz(c,e)azepine | Aldehyde Oxidase | Lactam derivative | nih.gov |
| Chemical Oxidation | Trimethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | Na₂WO₄, H₂O₂ | Nitrone derivative | mdpi.com |
Diastereoselective Additions to the Azepine Ring
The benzylic carbons at the C5 and C7 positions of the azepine ring are key sites for stereocontrolled functionalization. Highly enantioselective methods have been developed to introduce substituents at these positions, leading to chiral dibenz[c,e]azepine derivatives. An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl ketones has been successfully employed to synthesize a wide range of chiral dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). rsc.org This method allows for the creation of compounds with controlled central and axial chirality.
Another enantioselective route utilizes a chiral auxiliary, (R)-2-phenylglycinol, to control the stereochemistry during the synthesis of 5-methyl- and 5,7-dimethyl-6,7-dihydro-5H-dibenz[c,e]azepine from a 2'-acetylbiphenyl-2-carboxylic acid precursor. nih.gov These methods highlight the advanced synthetic strategies available for creating stereochemically complex molecules based on the dibenz[c,e]azepine scaffold.
| Method | Key Feature | Product Type | Achieved Enantioselectivity | Reference |
|---|---|---|---|---|
| Ir-Catalyzed Intramolecular Asymmetric Reductive Amination | One-pot reaction on bridged biaryl ketones. | Chiral dibenz[c,e]azepines with various substituents. | Up to 97% ee | rsc.org |
| Chiral Auxiliary-Mediated Synthesis | Use of (R)-2-phenylglycinol. | (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | High diastereoselectivity | nih.gov |
Stereochemical Investigations and Chiroptical Properties
Analysis of Axial Chirality (Atropisomerism)
The core structure of 6,7-Dihydro-5H-dibenz[c,e]azepine possesses axial chirality due to hindered rotation, or atropisomerism, around the sp²-sp² carbon-carbon single bond of the biphenyl (B1667301) system. This results in the existence of non-superimposable, mirror-image conformers known as atropisomers. These conformers are characterized by a helical twist of the biphenyl unit and are typically designated with P (plus) or M (minus) descriptors based on their helicity.
In related heterocyclic systems like N-acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, this axial chirality from the biphenyl axis can be coupled with other chiral elements, such as a second chiral axis at an Ar–NC(=O) bond, leading to complex stereoisomers. acs.orgnih.gov For the this compound framework, the primary source of chirality is the biphenyl axis itself. The interconversion between the P and M twisted conformers is a dynamic process, the rate of which is determined by the height of the rotational energy barrier. mdpi.com In certain substituted derivatives, this rotation can be sufficiently hindered to allow for the separation of the individual atropisomers at room temperature. nih.gov For instance, the introduction of a methyl group at the C-4 position in the related dibenzo[b,d]azepinone scaffold was shown to "freeze" the conformation, enabling the isolation of stable enantiomers. nih.gov
Conformational Dynamics and Inversion Barriers
The conformational landscape of the dibenz[c,e]azepine ring system is defined by the energetic barrier to rotation around the biphenyl C-C bond, which dictates the rate of interconversion between the M and P atropisomers.
Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy is a key technique for quantifying the energy barrier of this torsional inversion. A study on 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine utilized VT-NMR to measure this barrier. mdpi.com At low temperatures, the pseudo-axial and pseudo-equatorial methyl groups are diastereotopic and thus appear as two distinct broad singlets in the ¹H NMR spectrum. mdpi.com As the temperature increases, these signals broaden and eventually merge into a single broad singlet at the coalescence temperature (+45 °C). mdpi.com At higher temperatures (+90 °C), a single sharp singlet is observed, indicating rapid interconversion between the M and P conformers. mdpi.com Using the Eyring equation at the coalescence temperature, the torsional barrier for this interconversion was calculated to be 14.9 kcal/mol. mdpi.com This value is below the general threshold (around 22 kcal/mol) required for atropisomeric flexibility at room temperature, indicating that the compound undergoes free rotation. mdpi.com
| Compound | Method | Coalescence Temp. (T_c) | Rotational Energy Barrier (ΔG‡) | Reference |
| 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | ¹H VT-NMR | +45 °C | 14.9 kcal/mol | mdpi.com |
| N-Acetyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-one | Chiral HPLC | N/A | 121 kJ/mol (~28.9 kcal/mol) | nih.gov |
Note: Data for the second entry is for a related but different dibenzoazepinone structure, included for comparison of barrier heights.
Substituents on the dibenz[c,e]azepine core can significantly influence the rotational barrier and the equilibrium between conformers.
The presence of four methyl groups on the benzylic positions in 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine results in a rotational barrier of 14.9 kcal/mol, which still permits conformational flexibility at ambient temperatures. mdpi.com This flexibility is a prerequisite for its function as a chiral sensor. mdpi.com
In a different substitution pattern, an enantioselectively prepared secondary amine, (-)-5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine, shows a preference for the aS-configuration of the biaryl axis, where the methyl group occupies a pseudo-equatorial position. acs.org However, conversion of the secondary amine to its N-Boc derivative dramatically alters this preference. The bulky N-Boc group locks the axis into the opposite aR-configuration, demonstrating a powerful "switching" effect on the axial chirality based on the nature of the N-substituent. acs.org
In related dibenzo[b,d]azepinone systems, N-acyl and N-sulfonyl groups, in conjunction with a methyl substituent on the aromatic ring, can raise the rotational barrier to a point where atropisomers are stable and separable by chiral HPLC at room temperature. nih.govnih.gov The acetyl derivative in this related series showed the highest rotational energy barrier at 121 kJ/mol. nih.gov
| Compound/Derivative | Substituent(s) | Effect on Conformation | Reference |
| 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | Four benzylic methyl groups | Lowers barrier enough for flexibility at room temp. (ΔG‡ = 14.9 kcal/mol) | mdpi.com |
| (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | 5-Methyl group | Prefers aS-configuration with pseudo-equatorial methyl | acs.org |
| N-Boc derivative of 5-methyl compound | N-Boc group | Locks the axis into the aR-configuration | acs.org |
| N-Acyl-4-methyl-5H-dibenzo[b,d]azepin-7(6H)-ones | N-Acyl and 4-Methyl groups | Freezes conformation, allowing separation of stable atropisomers (ΔG‡ up to 121 kJ/mol) | nih.gov |
Chiroptical Spectroscopy for Absolute Configuration Assignment
The chiral nature of the dibenz[c,e]azepine scaffold makes it a candidate for applications involving chiroptical spectroscopy, which uses the differential interaction of chiral molecules with polarized light.
While specific studies detailing the use of Induced Circular Dichroism (ICD) with this compound were not found in the search results, the compound and its derivatives have been explicitly designed for this purpose. The 5,5,7,7-tetramethyl derivative was synthesized to serve as a molecular chirality sensor for assigning absolute configurations through chiroptical spectroscopy. mdpi.comunibas.it This application relies on the principle of ICD, where a chiral host (the dibenzazepine) interacts with a chiral guest, inducing a CD signal that can be used to determine the guest's absolute configuration.
The conformational flexibility of certain this compound derivatives is crucial for their application as chiral probes. mdpi.com Derivatives like 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine are considered suitable for this role because their low rotational barrier allows the biphenyl unit to easily adopt a preferred P or M twist upon interaction with a chiral analyte. mdpi.comunibas.it This induced conformational change can then be detected by spectroscopic methods, making the compound a useful tool for molecular chiral recognition. mdpi.com
Theoretical and Computational Chemistry Analyses
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Studies on related dibenzoazepine analogues, such as 5H-dibenzo[b,f]azepine, have utilized computational methods to optimize molecular geometries. nih.gov These optimized structures are then often compared with experimental data from crystal structures to assess the influence of intermolecular forces in the solid state on molecular geometry. nih.gov A key geometrical parameter found to be sensitive to substitution in the central seven-membered ring is the distance of the non-aromatic carbon atoms to the plane formed by the carbon atoms shared between the central and aromatic rings. nih.gov In some derivatives of the related 5H-dibenzo[b,f]azepine, the central ring can adopt a nearly flat conformation, which has significant implications for its electronic properties. nih.gov
Aromaticity Analysis Using Harmonic Oscillator Model of Electron Delocalization (HOMED) Parameters
The aromaticity of the individual rings within a polycyclic system can be quantified using various computational indices, including the Harmonic Oscillator Model of Electron Delocalization (HOMED). HOMED is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system (like benzene) and a value of 0 indicates a non-aromatic system.
In a theoretical study of the related isomer 5H-dibenzo[b,f]azepine, HOMED parameters were calculated to assess the aromatic character of the benzene (B151609) rings and the central seven-membered ring. nih.gov The presence of a double bond within the central ring was found to induce partial aromaticity. nih.gov For some derivatives, particularly those with a flattened central ring, the electron mobility, and thus the aromatic character, in the central ring can become comparable to that of the side aromatic rings. nih.gov
Table 1: Illustrative HOMED Parameters for a Related Dibenzoazepine Analogue (Data based on analyses of 5H-dibenzo[b,f]azepine derivatives)
| Ring System | Typical HOMED Value | Implication |
| Benzene Side Rings | ~0.98 | Highly Aromatic |
| Central Ring (with C=C) | Variable (e.g., ~0.4-0.8) | Partial Aromaticity, Conformation-Dependent |
| Central Ring (no C=C) | ~0.1 | Non-Aromatic |
| This table is illustrative and based on data for related dibenzo[b,f]azepine analogues to demonstrate the application of HOMED analysis. nih.gov Specific values for 6,7-Dihydro-5H-dibenz[c,e]azepine may vary. |
Investigation of Electron Delocalization within the Tricyclic System
Electron delocalization is intrinsically linked to aromaticity and has a profound effect on a molecule's stability and reactivity. In the tricyclic dibenzoazepine framework, electron delocalization is primarily associated with the two benzene rings. However, the conformation and substitution of the central azepine ring can either enhance or restrict the electronic communication across the entire system.
Computational studies on related dibenzoazepines have shown that the degree of planarity in the central ring is a critical factor. nih.gov A flatter conformation allows for more effective overlap of p-orbitals, leading to increased mobility of electron density, a characteristic feature of delocalization. nih.gov Conversely, a more puckered or "boat-like" conformation of the seven-membered ring disrupts this conjugation, localizing the electron density primarily within the benzene rings.
Molecular Mechanics and Dynamics Simulations for Conformational Prediction
The dibenzo[c,e]azepine system is characterized by a biphenyl (B1667301) unit, and the rotation around the aryl-aryl single bond is a key conformational feature. Molecular mechanics and dynamics simulations are computational techniques used to model the motion of atoms in a molecule over time, allowing for the prediction of stable conformations and the energy barriers between them. aps.orgresearchgate.net
A study on 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, a derivative of the parent compound, employed Variable-Temperature NMR (VT-NMR) spectroscopy to experimentally determine the rotational barrier of the aryl-aryl bond. mdpi.com This experimental approach provides data that can validate and inform computational models. The study revealed that this derivative is conformationally flexible at room temperature, making it suitable for applications as a molecular sensor for chirality. mdpi.com Such flexibility is a direct consequence of the energy barrier to rotation.
Table 2: Rotational Barrier Data for a this compound Derivative (Data from a VT-NMR study on 5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine) mdpi.com
| Parameter | Value | Description |
| Coalescence Temperature (Tc) | 290 K | The temperature at which distinct NMR signals for different conformers merge. |
| Rate Constant at Tc (k) | 129 s⁻¹ | The rate of interconversion between conformers at the coalescence temperature. |
| Gibbs Free Energy of Activation (ΔG‡) | 14.8 kcal/mol | The energy barrier for the aryl-aryl bond rotation. |
This data indicates a moderate rotational barrier, allowing for dynamic conformational changes at or near ambient temperatures.
Protein-Ligand Interaction Modeling (focused on binding mechanisms and structural insights)
While specific protein-ligand modeling studies for this compound are not widely available in the literature, the principles of such modeling are well-established and relevant, especially given that its derivatives are known to possess biological activity. nih.govresearchgate.net Protein-ligand interaction modeling aims to predict and analyze how a small molecule (ligand) binds to a biological macromolecule (protein).
Binding Mechanisms and Models: The process of a ligand binding to a protein is often described by one of three models:
Lock-and-Key: This early model proposes a rigid protein active site that is geometrically and chemically complementary to a specific ligand. nih.gov
Induced Fit: This model suggests that the binding of a ligand can induce a conformational change in the protein, leading to a more complementary and tighter binding interaction. nih.gov
Conformational Selection: This model posits that a protein exists as an ensemble of different conformations in equilibrium. The ligand then preferentially binds to and stabilizes a specific pre-existing conformation. nih.gov
Computational Approaches: To investigate these interactions computationally, methods like molecular docking and molecular dynamics (MD) simulations are employed.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. It uses scoring functions to estimate the binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the protein-ligand complex over time (e.g., 100 nanoseconds). nih.gov This allows for a more detailed analysis of the stability of the interaction and can reveal key hydrogen bonds, hydrophobic interactions, and conformational adjustments. nih.gov
Binding Free Energy Calculations: Post-processing of MD trajectories using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can provide more accurate estimations of the binding free energy, helping to rank potential ligands. nih.gov
For a compound like this compound, these modeling techniques would be crucial in identifying potential protein targets and understanding the structural basis of its activity at a molecular level.
Exploration of Derivatives and Structural Modifications
Design and Synthesis of Substituted Derivatives
The synthesis of substituted 6,7-dihydro-5H-dibenz[c,e]azepine derivatives has been approached through several innovative chemical strategies. These methods allow for precise control over the final molecular architecture, including the introduction of chirality.
A concise and efficient strategy for synthesizing dibenz[c,e]azepin-5-ones involves a key Suzuki-Miyaura coupling reaction. researchgate.netresearchgate.net This process couples 2-bromobenzyl azides with 2-(methoxycarbonyl)phenylboronic acid. The resulting intermediate can then undergo either a one-pot hydrogenation and base-mediated intramolecular lactam formation or a stepwise sequence involving a Staudinger reaction followed by lactam formation to yield the desired azepinone derivative. researchgate.netresearchgate.net
Enantioselective synthesis has been employed to create derivatives with specific stereochemistry. For instance, (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine, a secondary amine with an axis-center stereochemical relay, was prepared from 2'-acetylbiphenyl-2-carboxylic acid using (R)-2-phenylglycinol as a chiral auxiliary to control the stereochemistry. nih.gov Furthermore, an Iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl precursors provides a method to obtain enantioenriched dibenz[c,e]azepines with both central and axial chirality, achieving up to 97% enantiomeric excess (ee). rsc.orgrsc.orgresearchgate.net
Below is a table summarizing various synthetic methods for creating substituted derivatives of this compound.
| Derivative Type | Key Synthetic Strategy | Starting Materials/Precursors | Significance |
| Dibenz[c,e]azepin-5-ones | Suzuki-Miyaura coupling followed by intramolecular lactam formation. researchgate.netresearchgate.net | 2-bromobenzyl azides, 2-(methoxycarbonyl)phenylboronic acid. researchgate.netresearchgate.net | Efficient route to lactam derivatives of the core scaffold. researchgate.net |
| Enantioenriched Dibenz[c,e]azepines | Ir-catalyzed intramolecular asymmetric reductive amination (ARA). rsc.orgrsc.org | Bridged biaryl ketone derivatives. rsc.org | Produces derivatives with both central and axial chirality with high enantioselectivity. rsc.orgrsc.org |
| (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | Enantioselective synthesis using a chiral auxiliary. nih.gov | 2'-acetylbiphenyl-2-carboxylic acid, (R)-2-phenylglycinol. nih.gov | Creates specific chiral secondary amine derivatives. nih.gov |
| 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | Sequential methylation of benzylic positions. mdpi.com | 6,7-dihydro-5H-dibenzo[c,e]azepine. mdpi.com | Provides a straightforward route to sterically hindered derivatives. mdpi.com |
Scaffold-Based Library Generation for Research Screening
The this compound ring system is an attractive scaffold for generating libraries of compounds for biological screening. mdpi.comresearcher.life Its rigid, three-dimensional structure provides a well-defined framework upon which diverse functional groups can be systematically introduced, allowing for the exploration of chemical space and structure-activity relationships.
One example, though based on the related 10,11-dihydro-5H-dibenz[b,f]azepine framework, illustrates the principle of library generation for screening. A small-molecule library was synthesized around this core and assessed for activity against sirtuin (SIRT) enzymes. nih.gov This screening led to the discovery of a novel, selective SIRT2 inhibitor, demonstrating the utility of scaffold-based libraries in identifying new bioactive molecules. nih.gov
Similarly, the 6,7-dihydro-dibenzo[c,e]azepine scaffold itself has been incorporated into derivatives for biological evaluation. researcher.life For instance, a bifendate (B1666993) derivative featuring this scaffold was assessed as a potential agent to combat cancer metastasis. researcher.life The design and synthesis of such targeted derivatives are foundational to the construction of focused libraries aimed at specific biological targets or pathways. The generation of these libraries often involves combinatorial chemistry approaches, where a common core (the scaffold) is reacted with a set of diverse building blocks to rapidly produce a large number of structurally related compounds for high-throughput screening.
Preparation of Functionally Diverse Analogs
The structural versatility of the this compound scaffold allows for the preparation of analogs with a wide array of functional properties, ranging from biological activity to applications in catalysis.
Biologically Active Analogs: Researchers have synthesized N-substituted derivatives to explore their biological potential. A notable example is the N-allyl derivative, 6,7-dihydro-6-(2-propenyl)-5H-dibenz[c,e]azepine, also known as Azapetine, which has been identified as a potent epinephrine (B1671497) antagonist. researchgate.netnist.gov The synthesis of a series of novel dibenzo[b,f]azepine analogs (a related scaffold) has also been undertaken to create promising anticancer candidates. nih.gov These compounds were designed to act as selective topoisomerase II inhibitors and DNA intercalators, with screening against leukemia cell lines revealing potent activity. nih.gov
Analogs for Catalysis and Chiral Recognition: The dibenz[c,e]azepine framework is a key component in the design of chiral ligands and probes for asymmetric synthesis and molecular recognition. mdpi.com For example, 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine was synthesized as a pro-chiral unit for constructing chiral catalysts. mdpi.com Its conformational flexibility at room temperature makes it suitable as both a tropos moiety in chiral ligands and as a chirality probe for assigning absolute configurations via chiroptical spectroscopy. mdpi.com Furthermore, enantioenriched dibenz[c,e]azepines have been derivatized into chiral phosphoramidite (B1245037) ligands, which have shown excellent performance in rhodium-catalyzed asymmetric hydrogenation reactions. rsc.orgrsc.org
Advanced Applications in Chemical Sciences
Chiral Ligands in Asymmetric Catalysis
The dibenz[c,e]azepine framework is a foundational structure for the creation of chiral ligands used in asymmetric catalysis. mdpi.com These compounds can be employed as pro-chiral or tropos (torsionally flexible) scaffolds for constructing catalysts that facilitate stereoselective transformations. mdpi.com The conformational flexibility of the biphenyl (B1667301) unit within the azepine ring system is a key feature, allowing it to serve as a versatile moiety in the design of novel chiral ligands. mdpi.com
Currently, there is limited specific information in the surveyed scientific literature detailing the development and application of 6,7-dihydro-5H-dibenz[c,e]azepine derivatives as phase transfer catalysts. While the structural characteristics of chiral amines are often suitable for phase transfer applications, dedicated research focusing on this specific azepine scaffold for this purpose has not been prominently reported.
Derivatives of this compound have shown significant promise in the field of asymmetric hydrogenation. An efficient ruthenium-catalyzed asymmetric hydrogenation of dibenzo[c,e]azepines has been developed, yielding a series of chiral seven-membered cyclic amines with moderate to excellent enantioselectivity. nih.gov In these catalytic systems, the counteranion associated with the catalyst was found to play a crucial role in achieving high levels of chiral induction. nih.gov
Furthermore, chiral phosphoramidite (B1245037) ligands derived from enantioenriched dibenz[c,e]azepines have been successfully utilized in rhodium-catalyzed asymmetric hydrogenation reactions. Specifically, these ligands have demonstrated excellent enantiocontrol in the hydrogenation of α-dehydroamino acid derivatives, highlighting the synthetic utility of the dibenz[c,e]azepine scaffold in creating effective ligands for metal-catalyzed reactions.
A one-pot synthesis method for chiral 6,7-dihydro-5H-dibenz[c,e]azepines has also been established through a two-step reductive amination process, further facilitating their use in catalytic applications. nih.gov
Chemical Probes for Chiral Recognition and Stereochemical Analysis
The unique stereodynamic properties of the this compound skeleton make it an excellent candidate for use as a chemical probe in chiral recognition and for the assignment of absolute configurations. mdpi.com A notable example is 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine, which has been synthesized specifically to act as a molecular chirality sensor. mdpi.com
The principle behind its function lies in the low rotational barrier of the aryl-aryl bond in the biphenylazepine structure. mdpi.com This torsional flexibility allows for the free interconversion between its two atropisomeric forms (P and M helicity) at room temperature. mdpi.com When this tropos moiety is chemically linked to a chiral molecule, a central-to-axial chirality induction occurs. The stereogenic center(s) of the attached molecule induce a preferred twist in the biphenyl unit of the azepine, resulting in a measurable chiroptical response, which can be analyzed using techniques like chiroptical spectroscopy. mdpi.com This phenomenon allows for the determination of the absolute configuration of the chiral substrate. mdpi.com
Table 1: Application of a this compound Derivative as a Chiral Probe
| Derivative | Application | Principle of Operation | Analytical Method |
| 5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine | Molecular chirality sensor | Central-to-axial chirality induction upon linkage to a chiral compound. | Chiroptical spectroscopy |
Intermediates in the Synthesis of Complex Organic Molecules
The this compound ring system is a valuable intermediate in the multistep synthesis of more complex and biologically significant molecules. Its rigid yet conformationally defined seven-membered ring provides a unique three-dimensional structure that can be elaborated upon to build intricate molecular architectures.
Efficient synthetic strategies have been developed to access dibenz[c,e]azepin-5-ones, which serve as key precursors. researchgate.net These methods often involve a Suzuki-Miyaura coupling reaction as a crucial step to construct the biaryl linkage, followed by an intramolecular cyclization to form the azepine ring.
The enantioselective synthesis of these azepines is of particular importance. An Iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl precursors has been reported to produce enantioenriched dibenz[c,e]azepines with excellent control over both central and axial chirality. This methodology has been applied to the enantioselective synthesis of an allocolchicine (B1217306) analogue, demonstrating the utility of the this compound core as a strategic intermediate in the synthesis of complex natural product analogues.
Mechanistic Biological Studies and Biochemical Interactions Excluding Clinical Human Trial Data
Investigation of Enzyme Inhibition Mechanisms
Derivatives of 6,7-Dihydro-5H-dibenz[c,e]azepine have demonstrated inhibitory activity against a variety of enzymes, playing roles in purine (B94841) and DNA synthesis, lipid metabolism, and tissue remodeling.
Enzymes Involved in Purine and DNA Synthesis (e.g., IMP Dehydrogenase, PRPP Amido Transferase)
Studies have shown that N-substituted derivatives of this compound can exert cytotoxic effects against murine and human cancer cell lines, including leukemias, carcinomas, and sarcomas. nih.gov The mechanism underlying this activity involves the inhibition of crucial enzymes in the purine biosynthesis pathway. Specifically, these compounds have been found to inhibit inosine (B1671953) monophosphate (IMP) dehydrogenase and phosphoribosyl pyrophosphate (PRPP) amido transferase in L1210 leukemia cells. nih.govdrugbank.com This enzymatic inhibition leads to a subsequent reduction in purine and DNA synthesis, which is a critical step in halting the proliferation of cancer cells. nih.gov Further investigation revealed that these derivatives can also cause a decrease in d(NTP) pool levels and induce DNA strand scission in L1210 cells. nih.gov
Table 1: Inhibition of Purine and DNA Synthesis Enzymes by this compound Derivatives
| Enzyme | Effect of Derivatives | Cellular Consequence |
| IMP Dehydrogenase | Inhibition nih.govdrugbank.com | Decreased purine synthesis nih.gov |
| PRPP Amido Transferase | Inhibition nih.govdrugbank.com | Decreased purine synthesis nih.gov |
Enzymes of Lipid Metabolism (e.g., ATP-Citrate Lyase, Phosphatidate Phosphohydrolase)
The parent compound, this compound, has been identified as a hypolipidemic agent in rodent models. cvpharmacology.comnih.gov Its mechanism of action involves the suppression of key enzymes in lipid metabolism. Research has demonstrated that this compound inhibits the activity of ATP-dependent citrate (B86180) lyase and phosphatidate phosphohydrolase. cvpharmacology.comnih.gov The inhibition of these enzymes contributes to a reduction in cholesterol, neutral lipids, and triglyceride levels in the liver of mice and rats. cvpharmacology.comnih.gov
Table 2: Inhibition of Lipid Metabolism Enzymes by this compound
| Enzyme | Effect of this compound | Metabolic Outcome |
| ATP-Citrate Lyase | Suppression of activity cvpharmacology.comnih.gov | Reduced lipid synthesis |
| Phosphatidate Phosphohydrolase | Suppression of activity cvpharmacology.comnih.gov | Reduced triglyceride synthesis |
Hydrolytic Enzymes and Proteases (e.g., Lysosomal Hydrolytic Enzymes, Trypsin, Elastase, Collagenase)
Derivatives of this compound have exhibited anti-inflammatory properties, which are, in part, attributed to their ability to inhibit various hydrolytic enzymes and proteases. Potent anti-inflammatory derivatives were found to inhibit the activity of acid lysosomal hydrolytic enzymes in mouse liver and macrophages at a concentration of 10⁻⁵ M. nist.govwikipedia.org Furthermore, these compounds have been shown to inhibit the activities of trypsin, elastase, and collagenase. nist.govwikipedia.org
Table 3: Inhibition of Hydrolytic Enzymes and Proteases by this compound Derivatives
| Enzyme/Enzyme Class | Effect of Derivatives (at 10⁻⁵ M) |
| Lysosomal Hydrolytic Enzymes | Inhibition nist.govwikipedia.org |
| Trypsin | Inhibition nist.govwikipedia.org |
| Elastase | Inhibition nist.govwikipedia.org |
| Collagenase | Inhibition nist.govwikipedia.org |
Matrix Metalloproteinases (MMP-2, MMP-9)
Certain bifendate (B1666993) derivatives incorporating the 6,7-dihydro-dibenzo[c,e]azepine scaffold have been investigated for their potential to inhibit cancer cell metastasis. nih.gov Preliminary mechanistic studies have indicated that the anti-metastatic activity of these compounds is associated with the inhibition of both the activity and expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). nih.govnih.gov These enzymes are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.
Modulation of Receptor and Signaling Pathways
In addition to enzyme inhibition, the this compound scaffold has been shown to interact with specific receptor pathways, particularly those involved in the sympathetic nervous system.
Alpha-Adrenoblocking Actions and Sympatholytic Effects
A notable derivative, 6-Allyl-6,7-dihydro-5H-dibenz[c,e]azepine, also known as Azapetine, has been characterized as an alpha-adrenoceptor antagonist. nist.gov Alpha-blockers work by inhibiting the action of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), at alpha-adrenergic receptors, leading to the relaxation of smooth muscle and vasodilation. This antagonism of the sympathetic nervous system is termed a sympatholytic effect. Studies on the innervated hind limb of dogs have shown that Azapetine can act as an epinephrine antagonist. nih.gov This indicates that the this compound core structure can serve as a platform for developing compounds with alpha-adrenoblocking properties.
Cellular Activity Studies (in vitro and ex vivo models)
Cytotoxicity in Cancer Cell Lines
The mechanism underlying the cytotoxicity of these derivatives involves the inhibition of key enzymes in purine biosynthesis. nih.gov Specifically, they have been shown to inhibit IMP dehydrogenase and PRPP amido transferase in L1210 leukemia cells, leading to a reduction in purine synthesis and, consequently, DNA synthesis. nih.gov Further investigation into the biochemical effects of these compounds revealed that they can also inhibit other cellular targets to a lesser extent, including DNA polymerase alpha, r- and tRNA polymerases, ribonucleoside reductase, and dihydrofolate reductase. nih.gov Additionally, a decrease in d(NTP) pool levels was observed after a 24-hour incubation with these derivatives. nih.gov
While direct cytotoxic data for this compound is limited, the consistent and significant activity of its derivatives underscores the potential of this chemical scaffold in the development of new anticancer agents.
Table 1: Cytotoxicity of this compound Derivatives
| Cell Line | Compound Type | Observed Effect | Citation |
| Murine and Human Cells (general) | N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines | Significant cytotoxic activity | nih.gov |
| Leukemias | N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines | Active | nih.gov |
| Carcinomas | N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines | Active | nih.gov |
| Sarcomas | N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines | Active | nih.gov |
Note: Specific IC50 values for the parent compound are not available in the cited literature. The table reflects the reported general activity of its derivatives.
Inhibition of Cell Migration and Invasion
Based on the conducted literature search, no specific studies were identified that investigated the direct effects of this compound on the inhibition of cell migration and invasion in in vitro models such as the wound healing assay or transwell invasion assay. Therefore, there is no available data to report on this specific biological activity for this compound.
Effects on Cellular DNA Integrity
The integrity of cellular DNA is a critical factor in cell viability, and its disruption is a common mechanism of action for many cytotoxic agents. Research into the biological activities of this compound derivatives has indicated their potential to interfere with DNA integrity. nih.gov
Antioxidant Mechanisms in In Vitro Systems
The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals in various in vitro assays. However, based on the performed literature search, there are no specific studies available that have evaluated the antioxidant mechanisms of this compound using standard in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Therefore, no data on its direct antioxidant properties can be reported at this time.
Future Research Directions and Perspectives
Innovations in Green Synthetic Chemistry and Sustainable Methodologies
The future of synthesizing 6,7-dihydro-5H-dibenz[c,e]azepine and its derivatives is increasingly geared towards environmentally benign and efficient methodologies. Traditional synthetic routes are being reimagined to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
One promising avenue lies in the advancement of photochemical synthesis . The use of light as a reagent offers a green alternative to conventional thermal methods, often proceeding under mild conditions with high selectivity. researchgate.net For instance, photochemical cyclization reactions can be employed to construct the dibenz[c,e]azepine core, potentially reducing the need for metal catalysts and harsh reagents. researchgate.net
Furthermore, the development of catalyst-free synthetic protocols represents a significant leap towards sustainability. Recent research has demonstrated the feasibility of cascade reactions that proceed without a catalyst, relying on the inherent reactivity of the starting materials under specific conditions, such as the use of ethanol (B145695) as a green solvent. nih.gov These methods not only simplify the reaction setup and purification processes but also eliminate the environmental burden associated with catalyst residues.
Another key area of innovation is the application of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and the potential for seamless scale-up. The integration of green solvents and catalysts within flow systems could revolutionize the industrial production of dibenz[c,e]azepine-based compounds.
The exploration of biocatalysis also presents an exciting frontier. The use of enzymes to perform specific synthetic transformations can offer unparalleled selectivity and operate under mild, aqueous conditions. While still a nascent field for this specific scaffold, the potential for enzymatic resolution of racemates or the direct construction of the azepine ring is a compelling direction for future research.
| Green Chemistry Approach | Key Advantages | Potential Application for this compound |
| Photochemical Synthesis | Mild reaction conditions, high selectivity, reduced waste. | Cyclization to form the core azepine ring structure. researchgate.net |
| Catalyst-Free Reactions | Simplified purification, no catalyst-associated waste. | Cascade reactions for the assembly of the dibenz[c,e]azepine scaffold. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control. | Industrial-scale, efficient production of derivatives. |
| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Enantioselective synthesis and resolution of chiral derivatives. |
Advanced Stereoselective Transformations and Chirality Control Strategies
The inherent chirality of many biologically active this compound derivatives has spurred the development of sophisticated stereoselective synthetic methods. The control of both central and axial chirality is a key focus, as the stereochemistry often dictates the pharmacological profile.
A significant breakthrough has been the development of Ir-catalyzed intramolecular asymmetric reductive amination (ARA) . This method allows for the synthesis of enantioenriched dibenz[c,e]azepines containing both central and axial chirality with excellent control (up to 97% ee). nih.govrsc.org This approach has proven to be versatile, with a broad substrate scope, and has been successfully applied to the enantioselective synthesis of an allocolchicine (B1217306) analogue. nih.govrsc.org
Future research will likely focus on expanding the toolbox of chiral catalysts for these transformations. The design of new ligands that can induce even higher levels of stereoselectivity and cater to a wider range of substrates is an ongoing endeavor. The phenomenon of a center-to-axial chirality relay , where a stereogenic center influences the axial chirality of the biaryl system, is a particularly interesting aspect that warrants further investigation and exploitation in synthetic design. nih.gov
Moreover, the development of dynamic kinetic resolution processes, where an undesired enantiomer is racemized and converted to the desired one in situ, could significantly enhance the efficiency of producing single-enantiomer dibenz[c,e]azepine derivatives.
Development of Novel Catalytic Systems Utilizing the Azepine Scaffold
The unique, conformationally flexible, and chiral nature of the this compound scaffold makes it an attractive platform for the development of novel catalysts. These "azepine-based" catalysts hold promise for a variety of asymmetric transformations.
Derivatives of this compound have been synthesized and investigated as pro-chiral or tropos units for the construction of chiral catalysts. researchgate.net For example, 5,5,7,7-tetramethyl-6,7-dihydro-5H-dibenzo[c,e]azepine has been shown to be conformationally flexible at room temperature, making it suitable as a tropos moiety in chiral ligands for asymmetric catalysis. researchgate.net
Future research in this area will likely involve the synthesis of a broader library of dibenz[c,e]azepine-based ligands with diverse electronic and steric properties. These ligands could then be coordinated with various transition metals to create catalysts for a wide range of reactions, including hydrogenations, C-C bond formations, and other enantioselective transformations. The development of chiral phosphoramidite (B1245037) ligands derived from enantioenriched dibenz[c,e]azepines has already shown excellent enantiocontrol in Rh-catalyzed asymmetric hydrogenation. nih.govrsc.org
| Catalyst Type | Potential Application | Key Research Direction |
| Pro-chiral/Tropos Ligands | Asymmetric catalysis. | Synthesis of new ligands with tunable properties. researchgate.net |
| Chiral Phosphoramidite Ligands | Asymmetric hydrogenation and other transformations. | Broadening the scope of catalytic applications. nih.govrsc.org |
Expanding Applications in Functional Materials Science
While the primary focus on this compound has been in the realm of medicinal chemistry, its unique structural and electronic properties suggest potential applications in functional materials science. The dibenzazepine (B1670418) core, a twisted and non-planar system, can be a valuable building block for creating materials with interesting photophysical and electronic characteristics.
A closely related isomer, 10,11-dihydro-5H-dibenzo[b,f]azepine, has been successfully incorporated as a motif in novel host materials for highly efficient green and red organic light-emitting diodes (OLEDs) . researchgate.netrsc.org These materials exhibit excellent thermal stability and high triplet energy levels, demonstrating the potential of the dibenzazepine scaffold in organic electronics. researchgate.netrsc.org Future research should explore the synthesis and characterization of this compound-based materials for similar applications. The specific [c,e] fusion may lead to different molecular packing and electronic properties, potentially offering advantages in device performance.
The development of thermochromic and photochromic materials based on the this compound scaffold is another intriguing possibility. The conformational flexibility of the seven-membered ring could be exploited to create molecules that change their color or fluorescence in response to thermal or light stimuli.
Furthermore, the ability of the azepine nitrogen to participate in hydrogen bonding and other non-covalent interactions opens up avenues in supramolecular chemistry . The design of self-assembling systems based on this scaffold could lead to the formation of novel gels, liquid crystals, or porous materials with applications in sensing, catalysis, or drug delivery.
Deeper Mechanistic Elucidation of Biochemical Activities and Molecular Interactions
A thorough understanding of the biochemical mechanisms underlying the activity of this compound derivatives is crucial for the rational design of new and more effective therapeutic agents. While some derivatives are known to exhibit anti-epinephrine and anti-inflammatory effects, the precise molecular targets and interaction pathways often remain to be fully elucidated. researchgate.net
For instance, certain N-substituted derivatives have shown potent anti-inflammatory activity. Mechanistic studies have revealed that these compounds can inhibit the activity of enzymes such as trypsin, elastase, collagenase, and prostaglandin (B15479496) synthetase at micromolar concentrations. drugbank.com Future research should employ a combination of biochemical assays, structural biology (such as X-ray crystallography and cryo-electron microscopy), and computational modeling to gain a detailed, atomic-level understanding of how these molecules bind to their targets and exert their inhibitory effects.
The biotransformation of these compounds is another critical area of study. For example, the vasodilator Azapetine, a derivative of this compound, is metabolized in the liver to a lactam metabolite called oxazapetine. nih.gov Understanding the metabolic pathways and the enzymes involved is essential for predicting the pharmacokinetic profile and potential drug-drug interactions of new derivatives.
Computational studies will play an increasingly important role in this endeavor. Molecular docking and molecular dynamics simulations can be used to predict binding modes and affinities of new derivatives to their protein targets, while quantum mechanical calculations can shed light on the electronic aspects of these interactions. rsc.org This in silico approach can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing 6,7-Dihydro-5H-dibenz[c,e]azepine derivatives?
Answer:
Characterization typically involves a combination of HPLC-UV-VIS for purity assessment, 1H-NMR and 13C-NMR for structural elucidation (e.g., confirming azepine ring conformation and substituent positions), and ESI mass spectrometry for molecular weight validation. Elemental analysis is critical to confirm stoichiometry, especially for novel derivatives. For example, δH and δC values in NMR spectra help distinguish between regioisomers, as seen in halo-dibenzazepine derivatives (δH 6.62–7.64 ppm, δC 104.0–138.3 ppm) . HPLC retention times and UV-VIS absorption profiles can further differentiate analogs .
Advanced: How can researchers resolve contradictions in reported synthetic yields of dibenzazepine derivatives?
Answer:
Contradictions often arise from differences in reaction conditions (e.g., solvent polarity, temperature). Use factorial design to systematically test variables (e.g., molar ratios, catalysts) and identify optimal parameters . For example, prior methods for 5H-dibenzazepine synthesis via Friedel-Crafts chemistry reported varying yields (30–85%); optimizing reaction time and stoichiometry using DOE (Design of Experiments) can reconcile discrepancies . Cross-validate results with GC-MS or HPLC-UV to quantify by-products and refine yield calculations .
Basic: What are the common synthetic routes to this compound?
Answer:
Key routes include:
- Friedel-Crafts cyclization : Reacting iminostilbene derivatives with acyl chlorides or cyanates under acidic conditions .
- Multistep functionalization : Starting from 5H-dibenzo[b,f]azepine-5-carbonyl chloride, reacting with nucleophiles (e.g., 1-phenylpiperazine) to introduce substituents .
- Halo-derivatization : Bromination/chlorination of dibenzazepine cores using NBS (N-bromosuccinimide) or Cl₂, followed by purification via recrystallization .
Advanced: How can structure-activity relationship (SAR) studies be designed for dibenzazepine analogs?
Answer:
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., alkyl chains, halogens) at positions 3, 4, or 6/7 of the azepine ring .
- Step 2 : Use 2D-QSAR models to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity. Validate with in vitro assays (e.g., receptor binding).
- Step 3 : Apply factorial design to optimize bioactive candidates, testing variables like steric bulk or electron-withdrawing groups . For example, 3-hydroxyphenyl analogs showed enhanced solubility and activity in oxazepine-dione systems .
Advanced: What computational approaches predict the physicochemical properties of dibenzazepine derivatives?
Answer:
- Molecular dynamics (MD) simulations : Model azepine ring flexibility and solvent interactions.
- DFT (Density Functional Theory) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- COMSOL Multiphysics : Simulate reaction kinetics or diffusion limitations in heterogeneous catalysis (e.g., Friedel-Crafts reactions) .
- AI-driven platforms : Train neural networks on spectral databases (e.g., NIST) to predict NMR/IR spectra from molecular structures .
Basic: How should researchers validate the purity of dibenzazepine intermediates?
Answer:
- HPLC-UV at λ = 254 nm (aromatic absorption) with C18 columns and acetonitrile/water gradients .
- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 64.1–64.2%, N: 5.2–5.3% for dichloro-dibenzazepine) .
- Melting point consistency : Compare observed m.p. (e.g., 66–67°C for halo-derivatives) to literature values .
Advanced: How can reaction mechanisms for dibenzazepine synthesis be experimentally verified?
Answer:
- Isotopic labeling : Introduce ¹³C or ²H at suspected reactive sites (e.g., benzylic carbons) and track incorporation via NMR .
- Kinetic studies : Monitor intermediates via in situ FTIR or Raman spectroscopy during Friedel-Crafts cyclization .
- Trapping experiments : Use TEMPO (radical scavenger) or proton sponges to identify ionic vs. radical pathways .
Basic: What are critical steps in scaling up dibenzazepine synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require careful removal .
- Catalyst recycling : Test immobilized acid catalysts (e.g., Nafion-SiO₂) for Friedel-Crafts reactions to reduce waste .
- By-product management : Use flash chromatography (silica gel, hexane/EtOAc) to isolate azepine cores from dimeric impurities .
Advanced: How can researchers address conflicting spectral data in azepine derivatives?
Answer:
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δH 7.3–7.5 ppm for aromatic protons) .
- High-resolution MS : Confirm molecular formulas (e.g., m/z 262.0183 for C₁₄H₉Cl₂N vs. theoretical 262.0185) .
- Cross-reference databases : Compare IR/UV spectra with NIST or Reaxys entries to identify misassignments .
Advanced: What strategies mitigate by-product formation in halo-dibenzazepine synthesis?
Answer:
- Low-temperature halogenation : Conduct bromination at –20°C to suppress polyhalogenation .
- Regioselective directing groups : Install electron-withdrawing groups (e.g., –NO₂) to steer halogenation to specific positions .
- Flow chemistry : Use microreactors to control residence time and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
